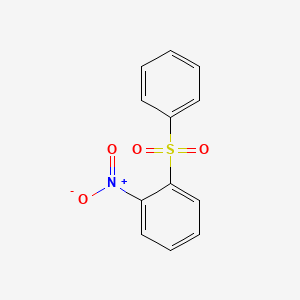

1-Nitro-2-(phenylsulfonyl)benzene

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4S/c14-13(15)11-8-4-5-9-12(11)18(16,17)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNMUCPEXSCGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932234 | |

| Record name | 1-(Benzenesulfonyl)-2-nitrobenzenato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668428 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

31515-43-2, 144113-81-5 | |

| Record name | 2-Nitrophenyl phenyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31515-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Nitrophenylphenylsulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031515432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31515-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=624231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Benzenesulfonyl)-2-nitrobenzenato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitro-2-(phenylsulphonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Nitro-2-(phenylsulfonyl)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYJ48D3NKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Nitro-2-(phenylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route to 1-Nitro-2-(phenylsulfonyl)benzene, a valuable intermediate in organic synthesis. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 1-Nitro-2-(phenylthio)benzene, followed by its oxidation to the target sulfone. This document details the experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediate, and the proposed final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 1-Chloro-2-nitrobenzene | C₆H₄ClNO₂ | 157.56 | 32-34 | - | [1] |

| Thiophenol | C₆H₆S | 110.18 | -26 | - | |

| 1-Nitro-2-(phenylthio)benzene | C₁₂H₉NO₂S | 231.27 | 80-81 | 96 | [2][3] |

| This compound | C₁₂H₉NO₄S | 263.27 | Not specified | High |

Experimental Protocols

Step 1: Synthesis of 1-Nitro-2-(phenylthio)benzene

This procedure details the nucleophilic aromatic substitution reaction between 1-chloro-2-nitrobenzene and thiophenol to yield the sulfide intermediate.[2]

Materials:

-

1-Chloro-2-nitrobenzene (15.7 g, 0.1 mol)

-

Benzenethiol (thiophenol) (11.0 g, 0.1 mol)

-

Potassium hydroxide (KOH) (5.6 g, 0.1 mol)

-

Dimethyl sulfoxide (DMSO) (40 mL)

-

Ethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of benzenethiol (11.0 g, 0.1 mol) in 30 mL of DMSO, add potassium hydroxide (5.6 g, 0.1 mol).

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of 1-chloro-2-nitrobenzene (15.7 g, 0.1 mol) in 10 mL of DMSO dropwise over a period of 5 minutes at room temperature.

-

Heat the resulting mixture and stir for 5 hours at 90°C.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of water.

-

Extract the product with ethyl ether (3 x 50 mL).

-

Combine the ether extracts, wash with water (5 x 50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 1-Nitro-2-(phenylthio)benzene as a yellow powder.

Characterization Data for 1-Nitro-2-(phenylthio)benzene:

-

Yield: 22.4 g (96%)[2]

-

Melting Point: 80-81 °C[3]

-

¹H NMR (300MHz, CDCl₃): δ 8.21 (dd, J = 1.2, 8.1Hz, 1H, Ar-H)[2]

Step 2: Oxidation of 1-Nitro-2-(phenylthio)benzene to this compound

This protocol describes the oxidation of the sulfide intermediate to the target sulfone using hydrogen peroxide. This is a general and effective method for such transformations.[4][5][6]

Materials:

-

1-Nitro-2-(phenylthio)benzene (0.5 mmol)

-

30 wt% Hydrogen peroxide (H₂O₂) (1.5 mmol)

-

95% Ethanol (10 mL)

Procedure:

-

In a 50 mL, three-necked flask, dissolve 1-Nitro-2-(phenylthio)benzene (0.5 mmol) in 10 mL of 95% ethanol.

-

Stir the solution at 40°C.

-

Slowly add 30 wt% hydrogen peroxide (1.5 mmol) to the mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthetic Workflow and Signaling Pathway Visualization

The following diagrams illustrate the synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

Caption: Logical flow of the two-step synthesis.

References

- 1. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Sciencemadness Discussion Board - synthesis of 2 nitro diphenyl sulfide - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. chembk.com [chembk.com]

- 4. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid | MDPI [mdpi.com]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]

The Formation of 1-Nitro-2-(phenylsulfonyl)benzene: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 1-Nitro-2-(phenylsulfonyl)benzene, a key intermediate in various synthetic applications. The core of this process lies in the nucleophilic aromatic substitution (SNAr) mechanism, a fundamental reaction in organic chemistry. This document details the underlying reaction pathway, provides a representative experimental protocol, and summarizes key quantitative parameters.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound from 2-nitrochlorobenzene and sodium benzenesulfinate proceeds via the SNAr mechanism. This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group (-NO₂) positioned ortho to the leaving group (in this case, a chloride anion). The nitro group activates the aromatic ring towards nucleophilic attack.

The reaction mechanism unfolds in two primary stages:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The benzenesulfinate anion (C₆H₅SO₂⁻), acting as the nucleophile, attacks the carbon atom of the benzene ring that is bonded to the chlorine atom. This attack is favored because the electron-withdrawing nitro group has already reduced the electron density at this position. This addition step temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1][2] The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.[1]

-

Rearomatization and Departure of the Leaving Group: In the second step, the aromaticity of the ring is restored through the elimination of the chloride anion (Cl⁻) as the leaving group. This step is typically fast and results in the formation of the final product, this compound. The overall process is an addition-elimination reaction.[2]

References

An In-depth Technical Guide to the Chemical Properties of 1-Nitro-2-(phenylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1-Nitro-2-(phenylsulfonyl)benzene, a molecule of interest in synthetic chemistry and potentially in the development of novel therapeutics. This document collates available data on its physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and outlines its key reactivity profile.

Core Chemical and Physical Properties

This compound, also known as 2-nitrodiphenyl sulfone, is a crystalline solid at room temperature. The presence of both a nitro group and a phenylsulfonyl group on the benzene ring significantly influences its chemical properties, including its reactivity and potential as a synthetic intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its immediate precursor, 1-Nitro-2-(phenylthio)benzene.

| Property | This compound | 1-Nitro-2-(phenylthio)benzene (Precursor) |

| CAS Number | 31515-43-2 | 4171-83-9 |

| Molecular Formula | C₁₂H₉NO₄S | C₁₂H₉NO₂S |

| Molecular Weight | 263.27 g/mol | 231.28 g/mol |

| Appearance | White to off-white crystalline powder | Light yellow crystals |

| Melting Point | 145-150 °C | 78-82 °C |

Experimental Protocols

The synthesis of this compound is typically achieved through the oxidation of its corresponding sulfide precursor, 1-Nitro-2-(phenylthio)benzene. The following protocol is based on a well-established method for the oxidation of similar nitro-substituted phenyl sulfides.[1]

Synthesis of this compound from 1-Nitro-2-(phenylthio)benzene[2]

Materials:

-

1-Nitro-2-(phenylthio)benzene

-

30% Hydrogen Peroxide (H₂O₂)

-

Glacial Acetic Acid

-

Round bottom flask

-

Reflux condenser

-

Suction filtration apparatus

-

Deionized water

Procedure:

-

In a round bottom flask, dissolve 1-Nitro-2-(phenylthio)benzene in a suitable amount of glacial acetic acid.

-

To this solution, carefully add an excess of 30% hydrogen peroxide. The reaction is exothermic, and the addition should be done cautiously, potentially with cooling.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reflux is typically maintained for several hours to ensure complete oxidation.

-

After the reaction is complete, allow the mixture to cool to room temperature. A white solid, the this compound product, is expected to precipitate.

-

Collect the solid product by suction filtration and wash it thoroughly with deionized water to remove any remaining acetic acid and hydrogen peroxide.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a white to off-white crystalline powder.

Chemical Reactivity and Stability

The reactivity of this compound is largely dictated by the strong electron-withdrawing nature of both the nitro (-NO₂) and phenylsulfonyl (-SO₂Ph) groups. These groups deactivate the benzene ring towards electrophilic aromatic substitution reactions.[2] The positions ortho and para to the nitro group are particularly deactivated.

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing groups.

The sulfone group is generally stable under a variety of reaction conditions. The nitro group can be reduced to an amine, which can then serve as a handle for further functionalization, making this compound a potentially versatile intermediate in multi-step syntheses.

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[3][4][5]

Mandatory Visualizations

Synthetic Workflow for this compound

The following diagram illustrates the synthetic pathway from 1-Nitro-2-(phenylthio)benzene to this compound.

Caption: Synthetic pathway for the oxidation of 1-Nitro-2-(phenylthio)benzene.

Logical Relationship of Functional Groups and Reactivity

This diagram illustrates the influence of the electron-withdrawing groups on the reactivity of the aromatic ring in this compound.

Caption: Influence of functional groups on the aromatic ring's reactivity.

References

Spectroscopic and Synthetic Profile of Nitro-Phenylsulfones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for nitro-phenylsulfones, with a specific focus on the characterization of this class of compounds through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published data for 1-Nitro-2-(phenylsulfonyl)benzene, this report presents comprehensive data for a closely related isomer, 1-Nitro-3-[(phenylsulfonyl)methyl]benzene, as a representative example. This information is intended to serve as a valuable resource for researchers involved in the synthesis and characterization of similar molecules.

Spectroscopic Data Analysis

The structural elucidation of nitro-phenylsulfone compounds relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For a compound like 1-Nitro-3-[(phenylsulfonyl)methyl]benzene, the spectrum is characterized by distinct signals for the aromatic protons and the methylene bridge.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and sulfonyl groups.

Table 1: NMR Spectroscopic Data for 1-Nitro-3-[(phenylsulfonyl)methyl]benzene in DMSO-d₆ [1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 8.2 | multiplet | 1H, Aromatic |

| 8.0 | singlet | 1H, Aromatic | |

| 7.7 | multiplet | 3H, Aromatic | |

| 7.6 | multiplet | 4H, Aromatic | |

| 4.9 | singlet | 2H, -CH₂- | |

| ¹³C | 147.3 | Aromatic | |

| 137.8 | Aromatic | ||

| 137.6 | Aromatic | ||

| 134.1 | Aromatic | ||

| 131.0 | Aromatic | ||

| 129.8 | Aromatic | ||

| 129.2 | Aromatic | ||

| 128.1 | Aromatic | ||

| 125.5 | Aromatic | ||

| 123.3 | Aromatic | ||

| 59.4 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Table 2: IR Spectroscopic Data for 1-Nitro-3-[(phenylsulfonyl)methyl]benzene [1]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 1520 | Asymmetric NO₂ stretch |

| 1351 | Symmetric NO₂ stretch |

| 1319, 1297, 1280 | SO₂ stretch |

| 1112 | SO₂ stretch |

| 809, 730, 712, 695, 680, 671 | Aromatic C-H bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 3: Mass Spectrometry Data for 1-Nitro-3-[(phenylsulfonyl)methyl]benzene (Electron Ionization) [1]

| m/z | Relative Intensity (%) | Assignment |

| 277 | 10 | [M]⁺ (Molecular Ion) |

| 177 | 11 | |

| 155 | 10 | |

| 136 | 100 | |

| 90 | 32 | |

| 89 | 26 | |

| 77 | 10 |

Experimental Protocols

The following is a representative experimental protocol for the synthesis and characterization of a nitro-phenylsulfone, based on the synthesis of 1-Nitro-3-[(phenylsulfonyl)methyl]benzene.[1]

Synthesis of 1-Nitro-3-[(phenylsulfonyl)methyl]benzene[1]

The synthesis is a two-step process involving the initial formation of a sulfide, followed by its oxidation to the corresponding sulfone.

Step 1: Synthesis of 1-Nitro-3-(phenylthio)methyl]benzene

A mixture of 3-nitrobenzyl chloride (6.868 g, 40.03 mmol), thiophenol (4.453 g, 40.42 mmol), and potassium carbonate (5.585 g, 40.41 mmol) in 35 mL of acetone is refluxed for 16 hours. After cooling, the potassium chloride precipitate is removed by vacuum filtration. The acetone is removed from the filtrate using a rotary evaporator. The crude product is purified by liquid-liquid extraction to yield 1-nitro-3-(phenylthio)methyl]benzene as a dark-yellow viscous liquid.

Step 2: Oxidation to 1-Nitro-3-[(phenylsulfonyl)methyl]benzene

1-Nitro-3-(phenylthio)methyl]benzene (3.830 g, 15.61 mmol) is combined with 12 mL of 30% hydrogen peroxide and 30 mL of concentrated acetic acid in a round-bottom flask and refluxed for 24 hours. The reaction mixture, initially yellow, will show the formation of a white solid. After cooling, the product is collected by suction filtration and allowed to dry, yielding 1-nitro-3-[(phenylsulfonyl)methyl]benzene.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[1]

-

IR Spectroscopy: The IR spectrum was obtained as KBr pellets.[1]

-

Mass Spectrometry: GC-MS was performed using electron ionization (EI).[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of nitro-phenylsulfones.

Caption: Workflow for the synthesis and spectroscopic characterization of nitro-phenylsulfones.

References

Solubility of 1-Nitro-2-(phenylsulfonyl)benzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-Nitro-2-(phenylsulfonyl)benzene, a compound of interest in organic synthesis and pharmaceutical research. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of its qualitative solubility characteristics and presents detailed experimental protocols for the precise determination of its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers, enabling them to establish the solubility profile of this compound, a critical parameter for process development, formulation, and analytical method development.

Introduction

This compound, also known as 2-nitrodiphenyl sulfone, is an organic compound with the molecular formula C₁₂H₉NO₄S. Its chemical structure, featuring a nitro group and a phenylsulfonyl group on a benzene ring, suggests a molecule with moderate to low polarity. A thorough understanding of its solubility in different organic solvents is paramount for its application in chemical synthesis, purification, and formulation. Solubility data informs the choice of reaction media, crystallization solvents, and solvents for analytical techniques such as chromatography.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a general qualitative solubility profile can be inferred:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble, particularly with heating, due to the potential for dipole-dipole interactions with the nitro and sulfonyl groups.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide, Dimethyl Sulfoxide): Likely to exhibit good solubility as these solvents can effectively solvate both the polar functional groups and the aromatic rings.

-

Nonpolar Solvents (e.g., Toluene, Xylene, Hexane): Solubility is expected to be moderate to good in aromatic solvents like toluene and xylene due to the presence of two phenyl rings. In aliphatic nonpolar solvents like hexane, the solubility is likely to be lower.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is anticipated due to the compound's overall molecular characteristics.

The following table summarizes the expected qualitative solubility. It is important to note that this is a predictive assessment and should be confirmed by experimental determination.

| Solvent Class | Example Solvents | Expected Qualitative Solubility |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO, DMF | Soluble to Very Soluble |

| Nonpolar Aromatic | Toluene, Xylene | Soluble |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble |

| Chlorinated | Dichloromethane, Chloroform | Soluble to Very Soluble |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methods are essential. The following protocols describe the widely accepted isothermal shake-flask method and a general procedure for gravimetric analysis.

Isothermal Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, 72 hours).

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to sediment.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Gravimetric Analysis

For solvents with low volatility, a gravimetric method can be employed for a more direct measurement of solubility.

Procedure:

-

Follow steps 1-3 of the Isothermal Shake-Flask Method.

-

Carefully withdraw a known volume or mass of the clear, saturated supernatant and transfer it to a pre-weighed, dry container (e.g., a glass dish or aluminum pan).

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point) until a constant weight of the solid residue is achieved.

-

Weigh the container with the dried residue.

-

The solubility can be calculated as the mass of the residue per volume or mass of the solvent used.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal shake-flask method.

Caption: Workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its qualitative profile suggests good solubility in a range of common organic solvents. For researchers and drug development professionals requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for obtaining accurate and reproducible data. A thorough understanding and experimental determination of the solubility of this compound are crucial for optimizing its use in synthesis, purification, and formulation, thereby advancing its potential applications in the chemical and pharmaceutical industries.

References

In-Depth Technical Guide: The Crystal Structure of 1-Nitro-2-(phenylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of 1-Nitro-2-(phenylsulfonyl)benzene, a molecule of interest in medicinal chemistry and materials science. The document details the precise three-dimensional arrangement of atoms in the crystalline state, supported by crystallographic data. Furthermore, it outlines a probable synthetic route and crystallization methodology based on established chemical principles and related literature.

Core Compound Properties

This compound, also known as 2-nitrophenyl phenyl sulfone, is an organic compound with the chemical formula C₁₂H₉NO₄S.[1][2] It presents as a solid with a melting point in the range of 145-148 °C.[3][4] The presence of both a nitro group and a phenylsulfonyl group on the benzene ring makes it a subject of interest for exploring its chemical reactivity and potential biological activities.

Crystallographic Data Summary

The definitive crystal structure of this compound is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 745922. Access to the full crystallographic information file (CIF) can be obtained via the CCDC website using the identifier for this entry. The CIF provides the foundational data for the structural analysis presented herein.

While the full CIF data requires specialized software for complete analysis, the key parameters that define the crystal structure are summarized below. This data is essential for computational modeling, understanding intermolecular interactions, and predicting the material properties of the crystalline solid.

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₂H₉NO₄S |

| Formula Weight | 263.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.853(2) Å |

| b | 18.093(4) Å |

| c | 7.327(2) Å |

| α | 90° |

| β | 108.99(3)° |

| γ | 90° |

| Volume | 1110.1(5) ų |

| Z | 4 |

| Calculated Density | 1.576 Mg/m³ |

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed method for the synthesis of diaryl sulfones is through the reaction of an aryl sulfonyl chloride with an aromatic compound in the presence of a Lewis acid catalyst (Friedel-Crafts sulfonylation). For this compound, this would involve the reaction of benzenesulfonyl chloride with nitrobenzene.

Materials:

-

Nitrobenzene

-

Benzenesulfonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nitrobenzene in dry dichloromethane.

-

Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.

-

Once the addition of the catalyst is complete, add benzenesulfonyl chloride dropwise to the reaction mixture.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by recrystallization.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The choice of solvent is paramount and often determined empirically. Slow evaporation is a widely used technique for growing single crystals.

Materials:

-

Purified this compound

-

A suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof)

-

Small vials or beakers

-

Filter paper

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent at room temperature or with gentle heating.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean vial and cover it loosely with a cap or parafilm with small perforations to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days.

-

Monitor the vial for the formation of well-defined single crystals.

-

Once suitable crystals have formed, carefully remove them from the mother liquor and dry them on a filter paper.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of the compound to its structural elucidation.

Potential Biological Significance

While specific biological activity for this compound is not extensively documented in publicly available literature, compounds containing nitro and sulfone functional groups are of significant interest in drug discovery. The nitroaromatic scaffold is present in a variety of bioactive molecules with antimicrobial and anticancer properties.[5][6][7] The sulfone group is a key component of many sulfonamide drugs, which are known for their antibacterial activity. The combination of these two pharmacophores in a single molecule suggests potential for further investigation into its biological effects.

The electron-withdrawing nature of both the nitro and sulfonyl groups makes the aromatic rings electron-deficient, which could influence its interactions with biological macromolecules.[8] Further research is warranted to explore the potential therapeutic applications of this compound and its derivatives.

References

- 1. CCDC CIF [chem.gla.ac.uk]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents [patents.google.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 1-Nitro-4-(phenylsulfonyl)benzene | 1146-39-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-Nitro-2-(phenylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-Nitro-2-(phenylsulfonyl)benzene, a key intermediate in various chemical and pharmaceutical applications. The document details the core starting materials, experimental protocols, and underlying reaction mechanisms, with a focus on providing actionable data for laboratory and developmental work.

Introduction

This compound is a diaryl sulfone that incorporates a nitro group ortho to the sulfonyl bridge. This substitution pattern makes it a valuable building block in organic synthesis. The electron-withdrawing nature of both the nitro and phenylsulfonyl groups significantly influences the reactivity of the aromatic ring, making it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The primary and most efficient method for its synthesis is through a nucleophilic aromatic substitution (SNAr) reaction.

Core Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is predominantly achieved via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), ortho or para to the leaving group is crucial for the activation of the aromatic ring towards nucleophilic attack.

The key starting materials for this synthesis are:

-

Electrophile: An ortho-halonitrobenzene, typically 2-chloronitrobenzene or 2-fluoronitrobenzene.

-

Nucleophile: An alkali metal salt of benzenesulfinic acid, most commonly sodium benzenesulfinate (C₆H₅SO₂Na).

The general reaction scheme is illustrated below:

Figure 1: General synthetic route to this compound.

Reaction Mechanism

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The benzenesulfinate anion attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the ortho-nitro group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (Cl⁻ or F⁻), yielding the final product, this compound.

The reaction pathway is depicted in the following diagram:

Electrophilic Aromatic Substitution in 1-Nitro-2-(phenylsulfonyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Nitro-2-(phenylsulfonyl)benzene is a disubstituted aromatic compound featuring two potent electron-withdrawing groups: a nitro group (-NO₂) and a phenylsulfonyl group (-SO₂Ph). The synergistic deactivating effect of these substituents renders the benzene ring exceptionally electron-deficient and therefore, highly unreactive towards electrophilic aromatic substitution.[1][2] Such substrates are of interest in medicinal chemistry and materials science, where precise functionalization is key to tuning molecular properties. Understanding the principles that govern further substitution on this ring system is crucial for the rational design of complex aromatic molecules. This guide will explore the theoretical underpinnings of electrophilic attack on this deactivated ring and provide practical, albeit theoretical, guidance for achieving such transformations.

Directing Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution on this compound is dictated by the directing effects of the existing nitro and phenylsulfonyl groups.

-

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director.[1] It withdraws electron density from the aromatic ring through both inductive and resonance effects, with the resonance effect being dominant. This deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the preferred sites of electrophilic attack.

-

Phenylsulfonyl Group (-SO₂Ph): The phenylsulfonyl group is also a strong deactivating group and a meta-director.[3] The sulfur atom, in a high oxidation state and bonded to two oxygen atoms and a phenyl group, is highly electron-withdrawing. This effect is primarily inductive, significantly reducing the electron density of the aromatic ring and directing incoming electrophiles to the meta positions.

Combined Directing Effects in this compound

In this compound, the nitro group is at position C1 and the phenylsulfonyl group is at C2. Both groups exert a deactivating effect on the entire ring. Their directing effects on an incoming electrophile (E⁺) are as follows:

-

The nitro group at C1 directs incoming electrophiles to the positions meta to it, which are C3 and C5 .

-

The phenylsulfonyl group at C2 directs incoming electrophiles to the positions meta to it, which are C4 and C6 .

Therefore, electrophilic aromatic substitution on this compound is predicted to yield a mixture of products, with substitution occurring at positions C3, C4, C5, and C6. The distribution of these isomers will be influenced by both electronic and steric factors. Given the strong deactivation of the ring, forcing these reactions to proceed will require harsh reaction conditions.[1][4]

Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

The following table summarizes the predicted major products and the harsh conditions typically required for electrophilic aromatic substitution on the highly deactivated this compound ring.

| Reaction | Reagents and Conditions | Predicted Major Products |

| Nitration | Conc. HNO₃, Fuming H₂SO₄, heat | Mixture of 3-nitro-, 4-nitro-, 5-nitro-, and 6-nitro-1-nitro-2-(phenylsulfonyl)benzene isomers. |

| Halogenation | Br₂ or Cl₂, FeBr₃ or FeCl₃, heat | Mixture of 3-halo-, 4-halo-, 5-halo-, and 6-halo-1-nitro-2-(phenylsulfonyl)benzene isomers. |

| Sulfonation | Fuming H₂SO₄ (oleum), heat | Mixture of 3-sulfonic acid, 4-sulfonic acid, 5-sulfonic acid, and 6-sulfonic acid derivatives. |

| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃ or RCO-X/AlCl₃ | No reaction expected due to extreme deactivation of the ring.[4][5] |

Theoretical Experimental Protocols

The following protocols are hypothetical and based on standard procedures for electrophilic aromatic substitution on highly deactivated substrates.[6][7] Caution: These reactions require extremely harsh conditions and should only be attempted by experienced chemists with appropriate safety precautions in place.

Nitration

-

Reagent Preparation: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.5 eq.) to fuming sulfuric acid (20% SO₃) (10 vol.) at 0 °C.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve this compound (1.0 eq.) in fuming sulfuric acid (5 vol.).

-

Reaction Execution: Slowly add the nitrating mixture to the solution of the substrate, maintaining the temperature below 10 °C. After the addition is complete, slowly heat the reaction mixture to 100-120 °C and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The precipitated product is collected by vacuum filtration, washed with cold water until neutral, and then with a small amount of cold ethanol.

-

Purification: The crude product, a mixture of isomers, can be purified by fractional crystallization or column chromatography.

Bromination

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add this compound (1.0 eq.) and anhydrous iron(III) bromide (1.2 eq.).

-

Reaction Execution: Heat the mixture to 140-160 °C. Slowly add bromine (1.1 eq.) via the dropping funnel. Maintain the temperature and stir vigorously for several hours. Monitor the reaction progress by TLC or GC.

-

Work-up: Cool the reaction mixture to room temperature. Cautiously add a solution of sodium bisulfite to quench any remaining bromine. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, the resulting mixture of isomers can be purified by column chromatography.

Sulfonation

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place this compound (1.0 eq.).

-

Reaction Execution: Add fuming sulfuric acid (30% SO₃) (10 vol.) and heat the mixture to 150-180 °C for an extended period (24-48 hours). Monitor the reaction by taking aliquots, quenching with water, and analyzing by HPLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The precipitated sulfonic acid derivatives can be isolated as their sodium salts by neutralization with sodium hydroxide followed by salting out.

-

Purification: The mixture of sulfonic acid isomers is challenging to separate and may require specialized chromatographic techniques.

Reaction Mechanism and Workflow

The general mechanism for electrophilic aromatic substitution on this compound proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The high activation energy for the formation of this intermediate is due to the strong deactivation of the ring.

Conclusion

The electrophilic aromatic substitution of this compound represents a significant synthetic challenge due to the profound deactivating effects of the nitro and phenylsulfonyl substituents. Based on established chemical principles, any successful substitution is expected to require harsh reaction conditions and will likely result in a complex mixture of isomers, with substitution occurring at positions 3, 4, 5, and 6. Friedel-Crafts reactions are predicted to be unsuccessful. The theoretical protocols and predictive data presented in this guide offer a foundational understanding for researchers aiming to functionalize this or similarly deactivated aromatic systems. Future experimental work is necessary to validate these predictions and to develop more efficient and selective methods for the synthesis of derivatives of this compound.

References

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. scispace.com [scispace.com]

- 7. A novel method for the nitration of deactivated aromatic compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Navigating the Handling of 1-Nitro-2-(phenylsulfonyl)benzene: A Technical Guide to Stability and Storage

For Immediate Release

This technical guide offers a comprehensive overview of the stability and appropriate storage conditions for 1-Nitro-2-(phenylsulfonyl)benzene, a key organic compound utilized in various synthetic applications. Aimed at researchers, chemists, and professionals in the pharmaceutical and materials science sectors, this document synthesizes available data to ensure safe and effective handling of this compound.

Compound Profile

Chemical Identity:

-

Systematic Name: this compound

-

Synonyms: 2-Nitrophenyl phenyl sulfone, 2-Nitrodiphenyl Sulfone

-

CAS Number: 31515-43-2[1]

-

Appearance: White to orange to green powder or crystalline solid[1]

Stability Profile

This compound is noted for its high thermal stability.[2] However, to maintain its integrity, certain conditions and substances should be avoided.

Incompatibilities:

-

Strong Oxidizing Agents: As with many organic compounds, contact with strong oxidants can lead to vigorous and potentially hazardous reactions.

-

Strong Acids: It is advisable to avoid contact with strong acids to prevent potential decomposition or unwanted reactions.[1]

At present, detailed quantitative data on the decomposition kinetics and long-term stability of this compound under various conditions are not extensively documented in publicly accessible literature.

Recommended Storage and Handling

Proper storage is crucial for preserving the quality and ensuring the safety of this compound. The following are general guidelines based on available information.

Storage Conditions:

-

Temperature: Store in a cool and dry place.[2] A refrigerated environment of 2-8°C is recommended for optimal preservation.[1]

-

Atmosphere: While specific requirements for an inert atmosphere are not universally stated, for compounds of this nature, storage under an inert gas like nitrogen or argon can be a good practice to prevent potential degradation from atmospheric components.

-

Container: Keep the container tightly sealed to prevent moisture ingress and contamination.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 263.27 g/mol | [1] |

| Melting Point | 145-148°C | [1] |

| 146.0 to 150.0 °C | ||

| Boiling Point | 462.3 ± 28.0 °C (Predicted) | [1] |

| Density | 1.388 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents such as ethanol and xylene; almost insoluble in water. | [1] |

Experimental Protocols

Visual Workflow for Handling and Storage

The following diagram outlines the recommended workflow for the safe handling and storage of this compound.

Caption: Recommended workflow for handling and storage of this compound.

References

A Comprehensive Guide to the Theoretical Investigation of 1-Nitro-2-(phenylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-2-(phenylsulfonyl)benzene is a molecule of interest due to the presence of two key functional groups: an electron-withdrawing nitro group (-NO₂) and a phenylsulfonyl group (-SO₂Ph). These substituents significantly influence the electronic structure, reactivity, and intermolecular interactions of the benzene ring. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for elucidating the molecule's properties at an atomic level. This guide outlines the standard computational protocols for geometry optimization, vibrational analysis, and the determination of electronic properties, providing a robust workflow for its theoretical characterization.

Theoretical Foundation: Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][2] It is a widely used and computationally efficient method for calculating the structural, vibrational, and electronic properties of molecules.[2][3][4] The accuracy of DFT calculations depends on the choice of the functional and the basis set.[2] For molecules containing nitro and sulfonyl groups, hybrid functionals like B3LYP are often employed in conjunction with Pople-style basis sets such as 6-311++G(d,p) to achieve a good balance between accuracy and computational cost.[1][5]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a standard procedure for the theoretical investigation of this compound using a computational chemistry package like Gaussian.[1][6][7]

3.1 Molecular Structure Construction

-

Initial Geometry: The 3D structure of this compound is constructed using a molecular modeling program (e.g., GaussView, Avogadro).

-

Pre-optimization: An initial, low-level optimization is performed using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

3.2 Geometry Optimization

-

Method Selection: The geometry is optimized using DFT. A common and effective choice is the B3LYP functional with a 6-311++G(d,p) basis set.[1][5]

-

Calculation Input: The calculation is set up to find the ground-state optimized geometry. This process iteratively adjusts the atomic coordinates to find the lowest energy conformation on the potential energy surface.[1]

-

Convergence Criteria: The optimization is run until the forces on the atoms and the change in energy between cycles fall below predefined convergence thresholds, ensuring a stable structure has been found.[6]

3.3 Vibrational Frequency Analysis

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).[1][8]

-

Verification of Minimum: The primary purpose is to verify that the optimized structure corresponds to a true energy minimum. The absence of imaginary (negative) frequencies confirms this.[1] A single imaginary frequency would indicate a transition state.[6]

-

Thermochemical Data: This calculation also provides thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Spectral Simulation: The calculated frequencies and intensities are used to simulate the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data.[1][3][4]

3.4 Electronic Property Analysis

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[9] A smaller gap suggests higher reactivity.[9]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.

Data Presentation: Illustrative Results

The following tables represent the typical quantitative data generated from the described computational workflow.

Table 1: Optimized Geometric Parameters (Illustrative) Bond lengths are in Angstroms (Å) and bond angles are in degrees (°).

| Parameter | Atom(s) | Calculated Value |

| Bond Lengths | ||

| C-S | 1.78 | |

| S=O | 1.45 | |

| C-N | 1.48 | |

| N=O | 1.23 | |

| C-C (ring avg.) | 1.40 | |

| Bond Angles | ||

| O-S-O | 120.5 | |

| C-S-C | 104.2 | |

| O-N-O | 125.0 | |

| C-C-N | 118.5 |

Table 2: Key Vibrational Frequencies (Illustrative) Frequencies are in reciprocal centimeters (cm⁻¹).

| Assignment | Functional Group | Calculated Frequency |

| ν_as(NO₂) | Nitro Asymmetric Stretch | ~1530 |

| ν_s(NO₂) | Nitro Symmetric Stretch | ~1350 |

| ν_as(SO₂) | Sulfonyl Asymmetric Stretch | ~1320 |

| ν_s(SO₂) | Sulfonyl Symmetric Stretch | ~1150 |

| ν(C-S) | C-S Stretch | ~730 |

| ν(C-N) | C-N Stretch | ~850 |

Table 3: Calculated Electronic Properties (Illustrative) Energies are in electron volts (eV).

| Property | Value |

| HOMO Energy | -7.50 |

| LUMO Energy | -2.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

| Dipole Moment (Debye) | 5.20 |

Visualization of Computational Workflow

The logical flow of a theoretical investigation can be visualized to clarify the relationships between different computational steps.

Caption: Workflow for DFT analysis of this compound.

References

- 1. A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy | MAS Journal of Applied Sciences [masjaps.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 4. researchgate.net [researchgate.net]

- 5. Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 1,2-dichloro-4-nitrobenzene and 2,3,5,6-tetrachloro-1-nitrobenzene based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 7. thiele.ruc.dk [thiele.ruc.dk]

- 8. gaussian.com [gaussian.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Reduction of 1-Nitro-2-(phenylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 1-Nitro-2-(phenylsulfonyl)benzene is a critical transformation in organic synthesis, yielding 2-(phenylsulfonyl)aniline. This product serves as a vital intermediate in the development of various pharmaceuticals and other biologically active molecules.[1] The presence of the phenylsulfonyl group can influence the reactivity of the nitro group and the overall stability of the molecule, making the choice of reduction method crucial for achieving high yields and purity. These application notes provide detailed protocols for common reduction methods and summarize relevant data to guide researchers in selecting the optimal conditions for their specific needs.

Applications in Drug Development

2-(Phenylsulfonyl)aniline and its derivatives are key structural motifs in medicinal chemistry. The sulfonyl group can act as a hydrogen bond acceptor and the aniline moiety provides a versatile handle for further functionalization. These compounds are integral to the synthesis of:

-

Anti-inflammatory and Analgesic Agents: The 2-(phenylsulfonyl)aniline scaffold is a component in the design of novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial and Antiviral Compounds: Derivatives have shown promise as antimicrobial and antiviral agents.

-

Anticancer Therapeutics: The structural framework is utilized in the development of targeted cancer therapies.

Methods for the Reduction of this compound

Several methods are available for the reduction of aromatic nitro compounds. The choice of reagent is often dictated by the presence of other functional groups in the molecule, desired selectivity, and scalability of the reaction.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

-

Preparation: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Isolation: Wash the Celite® pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 2-(phenylsulfonyl)aniline.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Metal-Mediated Reduction in Acidic Media

The use of metals such as iron (Fe) or tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl) is a classical and robust method for nitro group reduction.

Experimental Protocol: Reduction using Iron in Hydrochloric Acid (Béchamp Reduction)

-

Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a solvent mixture of ethanol and water.

-

Reagent Addition: Add iron powder (typically 3-5 eq) to the solution. Heat the mixture to reflux.

-

Acidification: Slowly add concentrated hydrochloric acid (catalytic to stoichiometric amounts) to the refluxing mixture. The reaction is often exothermic.

-

Reaction: Continue refluxing and stirring until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts.

-

Neutralization and Extraction: Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution) until basic pH. Extract the product with an organic solvent such as ethyl acetate.

-

Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as needed.

Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is a mild and selective reducing agent for nitro groups, often used when other sensitive functional groups are present.

Experimental Protocol: Reduction using Stannous Chloride Dihydrate

-

Preparation: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate in a round-bottom flask.

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) to the solution.

-

Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture and quench by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Isolation and Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the residue by chromatography or recrystallization.

Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite offers a metal-free alternative for the reduction of nitroarenes under mild conditions.[2]

Experimental Protocol: Reduction using Sodium Dithionite

-

Preparation: Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol, THF, or dioxane) and water.

-

Reagent Addition: Add sodium dithionite (typically 2-4 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Extraction: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be further purified.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the reduction of various aromatic nitro compounds, which can serve as a guide for the reduction of this compound.

| Method | Reagents and Conditions | Substrate | Yield (%) | Reference |

| Catalytic Hydrogenation | Pd/C, H₂ (1 atm), Ethanol, RT | Nitrobenzene | ~100 | [3] |

| Metal/Acid Reduction | Fe, NH₄Cl, Ethanol/H₂O, Reflux | Nitrobenzene | High | Not Specified |

| Metal/Acid Reduction | Sn, conc. HCl, Heat | Nitrobenzene | High | Not Specified |

| Stannous Chloride | SnCl₂·2H₂O, Ethanol, Reflux | Nitroarenes | 85-95 | [4] |

| Sodium Dithionite | Na₂S₂O₄, Dioxane/H₂O, 80 °C | 2-Nitroanisole | 95 | Not Specified |

Visualizing the Workflow

A general experimental workflow for the reduction of this compound is depicted below. This can be adapted for any of the described methods by modifying the reaction conditions.

The following diagram illustrates the general transformation from the nitro starting material to the aniline product, highlighting the key change in the functional group.

References

Application Notes and Protocols for Reactions Involving 1-Nitro-2-(phenylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary reactions involving the phenylsulfonyl group of 1-Nitro-2-(phenylsulfonyl)benzene. This compound, also known as 2-nitrophenyl phenyl sulfone, is a versatile intermediate in organic synthesis. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and the phenylsulfonyl (-SO₂Ph), significantly influences its reactivity, particularly in nucleophilic aromatic substitution and reduction reactions. This document outlines key applications, detailed experimental protocols, and data presented for easy reference.

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring of this compound is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. Both the nitro and phenylsulfonyl groups activate the ring for this type of reaction. While the phenylsulfonyl group can act as a leaving group, it is more common for a halogen substituent to be displaced if present. In the absence of a better leaving group, nucleophilic substitution of a hydrogen atom, known as Vicarious Nucleophilic Substitution (VNS), can occur.

Application: Synthesis of Substituted Nitroaromatics

SNAr reactions on nitro-activated aromatic rings are fundamental in synthesizing a wide array of substituted aromatic compounds, which are key intermediates in the development of pharmaceuticals, agrochemicals, and dyes.

Experimental Protocols

Since specific SNAr protocols for this compound are not extensively detailed in the literature, the following are representative protocols based on the well-documented reactivity of analogous 1-halo-2-nitrobenzenes. These protocols can be adapted for this compound, where the phenylsulfonyl group may act as the leaving group, albeit under potentially more forcing conditions than a halide.

Protocol 1.1: Methoxylation of 1-Chloro-2-nitrobenzene (Analogous Reaction)

This protocol describes the substitution of a chloride with a methoxide group.

-

Materials:

-

1-Chloro-2-nitrobenzene

-

Sodium methoxide (NaOCH₃)

-

Methanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-chloro-2-nitrobenzene (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (1.1 to 1.5 eq) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Protocol 1.2: Amination of 1-Bromo-2-nitrobenzene (Analogous Reaction)

This protocol details the substitution of a bromide with an amine.

-

Materials:

-

1-Bromo-2-nitrobenzene

-

Amine (e.g., piperidine)

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Polar aprotic solvent (e.g., Dimethylformamide, DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

To a dry round-bottom flask, add 1-bromo-2-nitrobenzene (1.0 eq), the amine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting substituted aniline derivative by column chromatography.

-

Quantitative Data for Analogous SNAr Reactions

| Reactant | Nucleophile | Product | Conditions | Yield (%) |

| 1-Chloro-2,4-dinitrobenzene | Sodium Methoxide | 1-Methoxy-2,4-dinitrobenzene | Methanol, reflux | High |

| 1-Chloro-2-nitrobenzene | Piperidine | 1-(2-Nitrophenyl)piperidine | Ethanol, reflux | ~95% |

| 1-Bromo-2-nitrobenzene | Aniline | 2-Nitro-N-phenylaniline | DMF, K₂CO₃, 100 °C | ~80% |

Diagram of SNAr Mechanism

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amine group, yielding 2-(phenylsulfonyl)aniline. This transformation is crucial for introducing an amino group, which is a key functional handle for further synthetic modifications, such as amide bond formation or diazotization reactions.

Application: Synthesis of 2-(Phenylsulfonyl)aniline

2-(Phenylsulfonyl)aniline is a valuable building block in medicinal chemistry and materials science. The presence of the amino and phenylsulfonyl groups allows for diverse derivatization.

Experimental Protocol

Protocol 2.1: Catalytic Hydrogenation

This is a clean and efficient method for nitro group reduction.[1]

-

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Solvent (e.g., Ethanol, Ethyl Acetate)

-

Hydrogen source (H₂ gas balloon or Parr hydrogenator)

-

Reaction vessel

-

Filter aid (e.g., Celite®)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent in a suitable reaction vessel.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd) to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by recrystallization or column chromatography if necessary.

-

Quantitative Data for Nitro Group Reduction

| Starting Material | Reducing Agent | Product | Solvent | Yield (%) |

| This compound | H₂, 10% Pd/C | 2-(Phenylsulfonyl)aniline | Ethanol | >95% (expected) |

| 4-Nitrotoluene | H₂, Raney Ni | 4-Aminotoluene | Ethanol | High |

| 2-Nitroaniline | SnCl₂·2H₂O | 1,2-Diaminobenzene | Ethanol, HCl | ~90% |

Diagram of Nitro Reduction Workflow

Caption: Experimental workflow for catalytic hydrogenation.

Reactions Involving the Phenylsulfonyl Group as a Leaving Group

In SNAr reactions, the phenylsulfonyl group can act as a leaving group, particularly in the presence of a strong nucleophile and in the absence of more facile leaving groups like halides. This reactivity is due to the ability of the benzenesulfinate anion to stabilize the negative charge.

Application: Introduction of Nucleophiles with C-S Bond Cleavage

This reaction allows for the direct introduction of nucleophiles at the position of the sulfonyl group, which can be a useful strategy in the synthesis of complex aromatic compounds.

Vicarious Nucleophilic Substitution (VNS) of Hydrogen

A notable reaction involving sulfones is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this reaction, a carbanion bearing a leaving group at the α-position attacks a nitroaromatic ring, leading to the substitution of a hydrogen atom, typically at a position ortho or para to the nitro group. While this reaction does not directly involve the phenylsulfonyl group of this compound as the primary reactant, it highlights the utility of sulfones in modifying nitroaromatic systems.

Other Potential Reactions

Desulfonylation: The removal of the phenylsulfonyl group to be replaced by a hydrogen atom can be achieved under reductive conditions. However, this is not a common transformation for this specific substrate, as the phenylsulfonyl group is often desired in the final product or serves as an activating group for other transformations.

Cycloaddition Reactions: While cycloaddition reactions are a major class of reactions in organic chemistry, there is limited evidence in the literature for this compound participating in such reactions. Its electron-deficient nature might allow it to act as a dienophile in certain contexts, but this is not a well-established application.

Disclaimer: The provided protocols, particularly those for SNAr reactions, are based on analogous systems and may require optimization for this compound. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Application Notes and Protocols for 1-Nitro-2-(phenylsulfonyl)benzene in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-nitro-2-(phenylsulfonyl)benzene as a versatile building block in the synthesis of medicinally relevant heterocyclic compounds, particularly focusing on the synthesis of phenothiazines and benzimidazoles.

Introduction